Chemical properties of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate
Chemical properties of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate
Introduction
Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is a specialized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized structure, featuring a methyl ester, an ortho-fluoro substituent, and a para-fluorosulfonyl group, makes it a highly versatile building block for the synthesis of complex molecules and a valuable tool in covalent inhibitor design. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity[1][2].
The defining feature of this molecule is the fluorosulfonyl moiety (-SO₂F). This group serves as a highly tunable and stable electrophilic "warhead." It is notably employed in Sulfonyl-Fluoride Exchange (SuFEx) click chemistry, allowing for the creation of robust covalent bonds with nucleophilic residues in biological targets. This guide provides a detailed examination of the chemical properties, reactivity, and practical applications of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate, offering field-proven insights for its use in a research setting.
Compound Identification and Physicochemical Properties
Precise identification is critical for experimental reproducibility. While a specific CAS number for this exact isomer is not broadly indexed, its identity is unequivocally defined by its structure and IUPAC name. Its properties can be inferred from closely related analogs and computational models.
Chemical Structure:
Table 1: Core Identifiers and Predicted Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | Methyl 2-fluoro-4-(fluorosulfonyl)benzoate | --- |
| Molecular Formula | C₈H₆F₂O₄S | Calculated |
| Molecular Weight | 236.19 g/mol | Calculated |
| Physical Form | Predicted to be a solid at room temperature | Analogy to similar compounds[3] |
| Storage Temperature | Inert atmosphere, 2-8°C recommended | Analogy to similar compounds[3] |
| Predicted XLogP | ~1.8 | Computational Prediction |
| Hydrogen Bond Acceptors | 4 | Computational Prediction |
Spectroscopic and Analytical Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The expected spectra for Methyl 2-fluoro-4-(fluorosulfonyl)benzoate are distinct due to the influence of the two different fluorine atoms.
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¹H NMR Spectroscopy: The aromatic region would display complex multiplets for the three protons on the benzene ring due to ortho, meta, and para couplings, as well as additional splitting from the adjacent ¹⁹F nucleus. A sharp singlet, integrating to 3H, would appear downfield (typically ~3.9 ppm) corresponding to the methyl ester protons[4].
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¹⁹F NMR Spectroscopy: This is a key technique for this molecule. Two distinct signals are expected: one for the aromatic fluorine (C-F) and another for the sulfonyl fluoride (S-F). The S-F fluorine typically appears as a singlet around +65 ppm[5]. The C-F signal's chemical shift would be further downfield.
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¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the ester would be significantly downfield (~165 ppm). The aromatic carbons would show complex splitting patterns due to C-F coupling.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include strong absorptions for the S=O stretches of the sulfonyl group (approx. 1400 and 1200 cm⁻¹), the C=O stretch of the ester (approx. 1720 cm⁻¹), and C-F bond vibrations.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 236. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.
Chemical Reactivity and Mechanistic Rationale
The utility of Methyl 2-fluoro-4-(fluorosulfonyl)benzoate stems from the distinct reactivity of its three functional groups. Experimental design should be guided by an understanding of these reactive sites.
The Fluorosulfonyl Group: A Gateway to Covalent Chemistry
The fluorosulfonyl group is the primary center of reactivity. It is an electrophilic moiety that is notably more stable to hydrolysis than its sulfonyl chloride counterpart, yet it is sufficiently reactive to engage with strong nucleophiles. This makes it an ideal functional group for targeted covalent modification.
The SuFEx Reaction: The cornerstone reaction involving this group is the Sulfonyl-Fluoride Exchange (SuFEx). In this process, a nucleophile (typically an amine or alcohol) attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonamide or sulfate ester linkage, respectively.
Reactivity of the Methyl Ester
The methyl ester group provides a secondary site for modification.
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Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, followed by acidic workup will readily hydrolyze the ester to the corresponding carboxylic acid, 2-fluoro-4-(fluorosulfonyl)benzoic acid. This introduces a new functional handle for further chemistry, such as amide coupling.
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Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group.
Reactions Involving the Aromatic Ring
The aromatic ring is heavily deactivated by the two strongly electron-withdrawing groups (-COOCH₃ and -SO₂F), making electrophilic aromatic substitution challenging. However, this electronic arrangement makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C2 position, activated by the para-sulfonyl and ortho-ester groups, can be displaced by potent nucleophiles.
Synthetic Workflow and Experimental Protocols
While a specific documented synthesis for this isomer is sparse, a logical and efficient pathway can be designed based on established organic chemistry principles. A plausible route involves the functionalization of a commercially available starting material.
Protocol 1: Synthesis of Sulfonamide Derivative via SuFEx
This protocol describes a general procedure for reacting Methyl 2-fluoro-4-(fluorosulfonyl)benzoate with a primary amine.
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Reagent Preparation: Dissolve Methyl 2-fluoro-4-(fluorosulfonyl)benzoate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or THF.
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Addition of Amine: To the solution, add the primary amine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[6].
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Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Research and Drug Discovery
The true value of this compound lies in its application as a versatile synthon.
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Covalent Inhibitors: The fluorosulfonyl group is a key "warhead" for designing covalent inhibitors that target nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) in protein active sites. The resulting sulfonamide or sulfamate bond is highly stable, leading to irreversible inhibition.
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Chemical Biology Probes: It can be used to construct activity-based probes to identify and profile enzyme activity within complex biological systems.
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Fragment-Based Drug Discovery (FBDD): As a decorated fragment, it can be used in screening campaigns to identify initial hits that can be elaborated into more potent drug candidates. The multiple functional groups allow for rapid diversification and optimization of the initial fragment hit.
Safety and Handling
As with any reactive chemical, proper safety precautions are paramount. Information from analogous compounds provides a strong basis for safe handling procedures.
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Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[7][8]. It may also cause respiratory irritation. The fluorosulfonyl moiety can react with moisture to release hydrofluoric acid.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat[9]. Work in a well-ventilated fume hood.
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Handling: Avoid breathing dust, fumes, or vapors[7][9]. Avoid contact with skin and eyes. Keep away from water and moisture.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon)[3][10].
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][10].
Conclusion
Methyl 2-fluoro-4-(fluorosulfonyl)benzoate is more than just a chemical intermediate; it is a strategic tool for modern drug discovery and chemical biology. Its trifunctional nature provides a rich platform for synthetic diversification, while its fluorosulfonyl group offers a reliable and tunable handle for forging stable covalent linkages. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will empower researchers to fully leverage its potential in creating novel therapeutics and research probes.
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